molecular formula C13H11BrN4 B11220142 7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Bromophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220142
M. Wt: 303.16 g/mol
InChI Key: RTWSZSDUIBGRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a bromophenyl and an ethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction conditions involve heating the reaction mixture at 140°C for a few hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and nitriles for cycloaddition reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and fused heterocyclic compounds, which exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

7-(4-bromophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H11BrN4/c1-2-12-16-13-15-8-7-11(18(13)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3

InChI Key

RTWSZSDUIBGRRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.